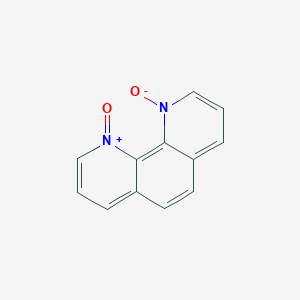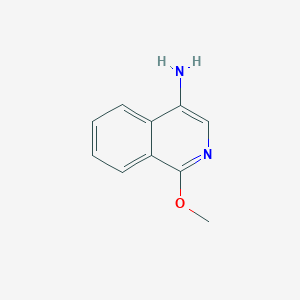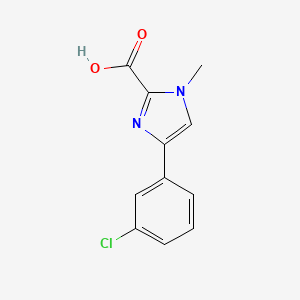
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
4-(3-Chlorophenyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the methyl group.
4-(3-Bromophenyl)-1-methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness: 4-(3-Chlorophenyl)-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group, which confer specific chemical reactivity and potential biological activity .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-9(13-10(14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) |
InChIキー |
ZEHVVSQPQSXFBQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C(=O)O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


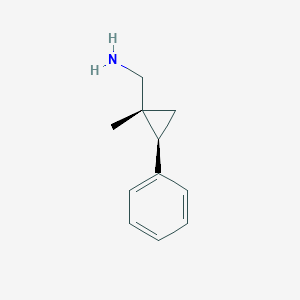
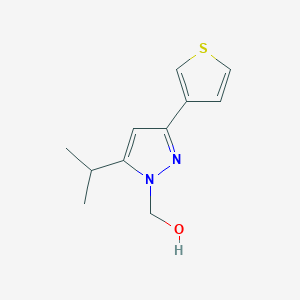
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
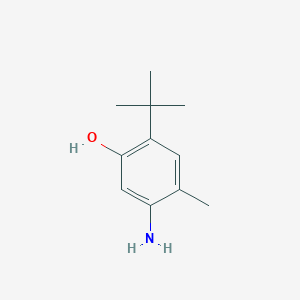
![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)
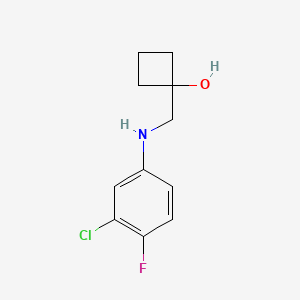
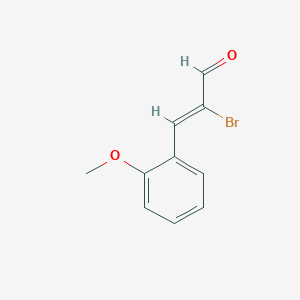
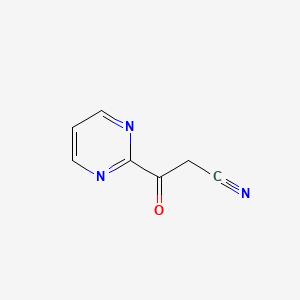
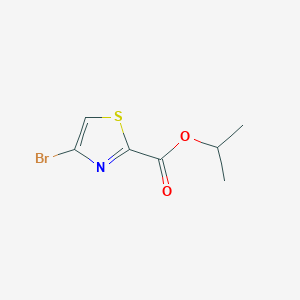
![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
